Icosanoic acid iodomethyl ester

Description

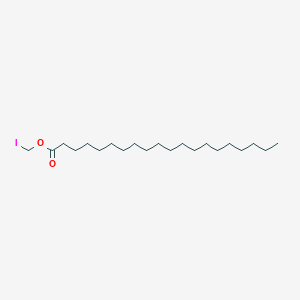

Structure

2D Structure

Properties

IUPAC Name |

iodomethyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41IO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)24-20-22/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSWOCADXXNKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Icosanoic Acid Iodomethyl Ester

Established Synthetic Routes to Icosanoic Acid Iodomethyl Ester

The synthesis of this compound is not commonly detailed in readily available literature, necessitating a discussion of plausible and established methodologies based on the synthesis of similar long-chain fatty acid esters and iodo-compounds. The primary approaches involve either the esterification of icosanoic acid with an iodo-containing alcohol precursor or a post-esterification halogenation strategy.

Esterification Reactions Utilizing Iodo-Containing Alcohol Precursors

A direct and straightforward approach to synthesizing this compound is through the esterification of icosanoic acid with iodomethanol. However, the instability of iodomethanol presents significant challenges. A more viable strategy involves a two-step process beginning with the synthesis of a more stable precursor.

One common method is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. numberanalytics.commasterorganicchemistry.com For icosanoic acid, this would typically involve reacting it with methanol (B129727) in the presence of a catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) to form methyl icosanoate. allenpress.com This intermediate can then undergo further modification.

To introduce the iodine atom, a plausible route involves the initial synthesis of a halo-alcohol, such as 2-chloroethanol (B45725) or 2-bromoethanol, which can then be esterified with icosanoic acid. The resulting haloalkyl ester can subsequently undergo a Finkelstein reaction to yield the desired iodomethyl ester. byjus.comwikipedia.org

Alternative Synthetic Pathways Involving Halogenation Post-Esterification

An alternative and often more practical approach involves the initial synthesis of a more stable ester of icosanoic acid, followed by a halogenation step. A common precursor is methyl icosanoate, which can be synthesized via Fischer-Speier esterification of icosanoic acid with methanol. allenpress.com

The subsequent conversion of the methyl ester to the iodomethyl ester can be achieved through a two-step sequence. First, the methyl ester is converted to a chloromethyl or bromomethyl ester. This can be accomplished by reacting the methyl ester with a reagent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under appropriate conditions.

The resulting chloromethyl or bromomethyl icosanoate then undergoes a Finkelstein reaction. byjus.comwikipedia.orgorganic-chemistry.org This classic Sₙ2 reaction involves treating the chloro- or bromo-ester with an excess of sodium iodide (NaI) in a suitable solvent, typically acetone (B3395972). wikipedia.org The lower solubility of the resulting sodium chloride or sodium bromide in acetone drives the equilibrium towards the formation of the desired iodomethyl icosanoate. wikipedia.org A patent describing the synthesis of iodomethyl pivalate (B1233124) from chloromethyl pivalate using sodium iodide in ethyl acetate (B1210297) provides a relevant example of this type of transformation. google.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in Research Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and purity, particularly for research applications where material quality is paramount. Key reactions to optimize are the initial esterification and the subsequent halogen exchange.

For the Fischer-Speier esterification of icosanoic acid, several parameters can be adjusted. numberanalytics.comontosight.ai The use of a large excess of the alcohol (methanol) can drive the reaction equilibrium towards the product, significantly increasing the yield. masterorganicchemistry.com The choice and concentration of the acid catalyst are also critical; while strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions. numberanalytics.comallenpress.com The reaction temperature and the removal of water, often accomplished using a Dean-Stark apparatus, are additional factors that can be fine-tuned to improve conversion rates. numberanalytics.com

In the context of the Finkelstein reaction for converting a chloromethyl or bromomethyl ester to the iodomethyl ester, the choice of solvent is critical. Acetone is a common solvent due to the poor solubility of NaCl and NaBr, which helps to drive the reaction to completion. wikipedia.org Other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be used. wikipedia.org The reaction temperature and time are also important variables to optimize to ensure complete conversion without promoting side reactions. The concentration of sodium iodide is typically kept in excess to favor the formation of the iodo-compound.

Development of Scalable Synthetic Approaches for Research-Grade Material

Producing research-grade this compound in larger quantities requires the development of scalable and efficient synthetic methods. While direct scale-up of laboratory procedures is possible, certain modifications are often necessary to ensure safety, efficiency, and cost-effectiveness. numberanalytics.com

For the esterification step, moving from a batch process to a continuous flow reactor can offer significant advantages in terms of heat and mass transfer, reaction control, and safety, especially for exothermic reactions. numberanalytics.com The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), can simplify product purification by allowing for easy separation of the catalyst from the reaction mixture. plos.org

The scalability of the Finkelstein reaction also benefits from careful process design. Ensuring efficient mixing becomes more critical on a larger scale to maintain a high reaction rate. The safe handling of reagents and the management of by-products are also key considerations. A direct method for fatty acid methyl ester synthesis from wet tissues, which simplifies the process by eliminating the need for prior solvent extraction, highlights an innovative approach to streamlining the initial ester production. nih.govresearchgate.net Such simplified protocols can be advantageous when scaling up.

Synthesis of Isotopically Labeled this compound Analogs for Advanced Research

Isotopically labeled compounds are invaluable tools in various research fields, particularly in medical imaging and metabolic studies. The synthesis of isotopically labeled analogs of this compound, especially with radioisotopes of iodine, opens up possibilities for its use as a tracer.

Strategies for Radioiodination (e.g., ¹²³I, ¹²⁴I, ¹²⁵I Incorporation)

Radioiodinated fatty acids are of significant interest for myocardial imaging, and several strategies for their synthesis have been developed. nih.govplos.org These methods can be adapted for the preparation of radio-labeled this compound.

One common approach is the isotopic exchange reaction, where a non-radioactive iodine atom in the molecule is exchanged for a radioactive one. acs.org For instance, pre-synthesized, non-radioactive this compound could be reacted with a source of radioactive iodide (e.g., Na¹²³I, Na¹²⁴I, or Na¹²⁵I) under conditions that facilitate the exchange. acs.org

Alternatively, and often more efficiently, the radioiodine can be introduced during the synthesis. A common method involves the radioiodination of a precursor molecule. For example, a brominated precursor, such as bromomethyl icosanoate, can be reacted with a radioactive iodide source (e.g., [¹²³I]NaI) in a nucleophilic substitution reaction. This approach is frequently used in the preparation of radioiodinated fatty acid analogs for SPECT and PET imaging. nih.govrsc.orgresearchgate.net The synthesis of various ¹²⁴I-labeled imaging agents for PET has been extensively reviewed, providing a basis for developing protocols for the target compound. nih.govresearchgate.netacs.org

The choice of radioisotope depends on the intended application. ¹²³I is suitable for SPECT imaging due to its favorable decay characteristics. rsc.orgresearchgate.net ¹²⁴I is a positron emitter and is used for PET imaging, allowing for quantitative in vivo studies. nih.govresearchgate.netacs.org ¹²⁵I, with its longer half-life, is often used in in vitro assays and preclinical animal studies. nih.govnih.gov The synthesis of well-known myocardial imaging agents like ¹²³I-BMIPP provides a valuable reference for the development of similar radiolabeled fatty acid esters. plos.orgplos.org

Deuterium (B1214612) and Carbon-13 Labeling for Metabolic Pathway Tracing Research

The use of stable isotopes like deuterium (²H) and carbon-13 (¹³C) in labeling fatty acids and their derivatives is a powerful tool for tracing their metabolic fate in biological systems. These labeled compounds allow researchers to follow the absorption, distribution, metabolism, and excretion of the fatty acid without the use of radioactive materials.

Deuterium Labeling:

Deuterium-labeled icosanoic acid can be synthesized through various methods, which can then be esterified to produce the iodomethyl ester. One common approach involves the use of deuterated reagents in the synthetic pathway. For instance, deuterium gas (D₂) can be used in hydrogenation reactions of unsaturated precursors, or deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) can be employed to introduce deuterium at specific positions. The synthesis of deuterium-labeled very long-chain polyunsaturated fatty acids has been achieved by coupling chemically modified fatty acids with carbanions derived from arylalkyl sulfones, followed by desulfonylation. This methodology could potentially be adapted for the synthesis of deuterated icosanoic acid. Once the deuterated icosanoic acid is obtained, it can be converted to its iodomethyl ester.

Another strategy for deuterium labeling is through H/D exchange reactions on the fatty acid backbone, although this may lead to a less specific labeling pattern. For quantitative analysis in metabolic studies, a known amount of the deuterated standard is added to the biological sample. The ratio of the labeled to the unlabeled compound is then determined using mass spectrometry, allowing for precise quantification.

Carbon-13 Labeling:

Carbon-13 labeling offers a way to trace the carbon skeleton of icosanoic acid through metabolic pathways. The synthesis of ¹³C-labeled fatty acids often involves starting with a ¹³C-labeled precursor. For example, to label the carboxyl carbon, one could start with potassium cyanide-¹³C (K¹³CN). For labeling at other specific positions, more complex multi-step syntheses are required, often involving the coupling of smaller ¹³C-labeled building blocks. The synthesis of tetradecanoic acid labeled with ¹³C at various positions has been described, and these methods can be extrapolated to the synthesis of labeled icosanoic acid. organic-chemistry.org For instance, the label at the carbonyl carbon can be introduced by treating a C19-halide with K¹³CN, followed by hydrolysis to the carboxylic acid. organic-chemistry.org

Once the ¹³C-labeled icosanoic acid is synthesized, it can be esterified to the iodomethyl ester. These ¹³C-labeled compounds are invaluable for studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate metabolic transformations. nih.gov For example, the metabolism of uniformly labeled ¹³C-eicosapentaenoic acid and ¹³C-arachidonic acid has been studied in humans to understand age-related changes in fatty acid metabolism. nih.gov

| Isotope | Labeling Strategy | Precursor Example | Analytical Technique |

| Deuterium (²H) | Catalytic deuteration | D₂ gas | Mass Spectrometry |

| Deuterium (²H) | Reduction with deuterated reagents | LiAlD₄ | Mass Spectrometry |

| Carbon-13 (¹³C) | Introduction of labeled functional groups | K¹³CN | NMR, Mass Spectrometry |

| Carbon-13 (¹³C) | Coupling of labeled building blocks | ¹³C-labeled alkyl halides | NMR, Mass Spectrometry |

Purification and Characterization Techniques for Research-Purity Material

The synthesis of this compound typically results in a crude product mixture containing unreacted starting materials, reagents, and by-products. Therefore, robust purification and characterization techniques are essential to obtain material of high purity suitable for research applications.

Purification Techniques:

Silica (B1680970) Gel Chromatography is a fundamental and widely used technique for the purification of organic compounds, including fatty acid esters. column-chromatography.comyoutube.com The principle of separation is based on the differential adsorption of the components of the mixture onto the stationary phase (silica gel) and their varying solubility in the mobile phase (eluent). For a relatively nonpolar compound like this compound, a nonpolar solvent system, such as a mixture of hexane (B92381) and ethyl acetate in a low polarity ratio, would likely be effective for elution from a silica gel column. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities. For compounds that may be sensitive to the acidic nature of standard silica gel, the silica can be deactivated by washing with a solution containing triethylamine. rochester.edu

Thin-Layer Chromatography (TLC) is often used as a preliminary analytical tool to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. It can also be used on a preparative scale for the purification of smaller quantities of material.

High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is another powerful technique for the purification of fatty acid esters. In RP-HPLC, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. This method separates compounds based on their hydrophobicity.

Characterization Techniques:

Once purified, the identity and purity of this compound must be confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation of organic molecules. aocs.org

¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environment. For this compound, one would expect to see characteristic signals for the terminal methyl group protons, the long methylene (B1212753) chain protons, the protons of the methylene group adjacent to the ester oxygen, and the protons of the iodomethyl group. The chemical shift of the iodomethyl protons would be significantly downfield due to the deshielding effect of the iodine atom. Published data for similar structures can help in assigning the observed signals. aocs.orgnih.govyoutube.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift (around 170-180 ppm). magritek.comoregonstate.eduresearchgate.netwisc.edu The carbon of the iodomethyl group will also have a specific chemical shift.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Electron Ionization (EI-MS) is a hard ionization technique that often leads to extensive fragmentation. For a long-chain ester like this compound, the molecular ion peak may be weak or absent. However, the fragmentation pattern, showing characteristic losses of small neutral molecules and alkyl fragments, can be informative. nih.govlibretexts.orgyoutube.commiamioh.edu

Electrospray Ionization (ESI-MS) is a soft ionization technique that typically produces a strong signal for the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) on these parent ions can then be used to induce fragmentation and obtain structural information. nih.gov

Infrared (IR) Spectroscopy can be used to identify the presence of specific functional groups. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group would be expected around 1740 cm⁻¹.

| Technique | Information Obtained | Expected Features for this compound |

| ¹H NMR | Proton environment and connectivity | Signals for CH₃, -(CH₂)₁₇-, -COOCH₂I |

| ¹³C NMR | Carbon skeleton | Signals for carbonyl carbon, iodomethyl carbon, and alkyl chain carbons |

| Mass Spectrometry (EI) | Fragmentation pattern | Characteristic fragment ions from the long alkyl chain and ester group |

| Mass Spectrometry (ESI) | Molecular weight | Molecular ion or adduct ions (e.g., [M+Na]⁺) |

| Infrared (IR) Spectroscopy | Functional groups | Strong C=O stretch for the ester group |

Advanced Spectroscopic and Structural Elucidation of Icosanoic Acid Iodomethyl Ester

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) nuclei within the molecular framework of icosanoic acid iodomethyl ester. aocs.org Due to the absence of direct experimental data in the refereed literature for this specific compound, the following assignments are based on established chemical shift principles for long-chain fatty acid esters and iodoalkanes. mdpi.comnih.gov

The ¹H NMR spectrum is expected to show characteristic signals for the long aliphatic chain, the α-methylene protons adjacent to the carbonyl group, and the unique iodomethyl protons. Similarly, the ¹³C NMR spectrum will display a series of resonances for the carbons of the acyl chain, the carbonyl carbon, and the iodomethyl carbon.

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| I-CH₂ -O | ~5.8 | ~-20 |

| C=O | - | ~172 |

| CH₂ -C=O | ~2.3 (triplet) | ~34 |

| CH₂ -CH₂-C=O | ~1.6 (multiplet) | ~25 |

| (CH₂)₁₆ | ~1.2-1.4 (multiplet) | ~29-30 |

| CH₃ | ~0.9 (triplet) | ~14 |

To confirm the structural assignments and establish the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed. sdsu.eduslideshare.netyoutube.com

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, strong cross-peaks would be observed between the terminal methyl protons and the adjacent methylene (B1212753) protons, as well as between all the methylene protons along the aliphatic chain. A key correlation would be expected between the α-methylene protons and the β-methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This would definitively link the proton signals to their corresponding carbon resonances. For instance, the signal for the iodomethyl protons at ~5.8 ppm would show a cross-peak with the iodomethyl carbon signal at approximately -20 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. sdsu.eduyoutube.comscience.gov Key HMBC correlations for this compound would include:

A cross-peak between the iodomethyl protons (~5.8 ppm) and the carbonyl carbon (~172 ppm), confirming the ester linkage.

Correlations between the α-methylene protons (~2.3 ppm) and the carbonyl carbon (~172 ppm) as well as the β-carbon.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular mass of this compound, allowing for the determination of its elemental composition. The fragmentation patterns observed in the mass spectrum offer valuable insights into the molecule's structure.

Interactive Data Table 2: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment | Significance |

| [M]+ | C₂₁H₄₁IO₂ | Molecular Ion |

| [M-CH₂I]+ | C₂₀H₃₉O₂ | Loss of the iodomethyl group |

| [M-OCH₂I]+ | C₂₀H₃₉O | Loss of the iodomethoxy group |

| 74 | [CH₃OCOH₂]+ | McLafferty rearrangement fragment (characteristic of methyl esters, may be different for iodomethyl ester) |

| 87, 101, etc. | [CnH₂n-₁O₂]+ | Cleavage at various points along the alkyl chain |

In metabolic studies, tandem mass spectrometry (MS/MS) is a powerful technique for identifying and confirming the structure of metabolites. nih.govresearchgate.netnih.gov If this compound were to be metabolized, for instance through oxidation of the alkyl chain, MS/MS could be used to characterize the resulting products. lipidmaps.org By selecting a specific precursor ion (the metabolite) and inducing its fragmentation, a characteristic product ion spectrum is generated, which serves as a structural fingerprint. This technique is crucial for differentiating isomers and elucidating the precise location of metabolic modifications.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, offering a "fingerprint" for identification and confirming the presence of specific functional groups. nih.govkurouskilab.com

For this compound, the IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1740 cm⁻¹. nih.gov Other characteristic bands would include the C-O stretching vibrations of the ester and the various C-H stretching and bending modes of the long aliphatic chain. The C-I stretching vibration would be expected at lower wavenumbers.

Raman spectroscopy, being less sensitive to water and highly sensitive to non-polar bonds, would provide complementary information. kurouskilab.com The C-C stretching vibrations within the long alkyl chain would be prominent in the Raman spectrum.

Interactive Data Table 3: Predicted Vibrational Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H stretch (alkyl) | 2850-2960 | 2850-2960 |

| C=O stretch (ester) | ~1740 (strong) | Weak or absent |

| CH₂ scissoring | ~1470 | ~1440 |

| C-O stretch (ester) | ~1250-1000 | Weak |

| C-I stretch | ~500-600 | Strong |

Chiroptical Spectroscopies (e.g., ECD, VCD) for Absolute Configuration Determination (if applicable for chiral derivatives)

This compound itself is not chiral. However, if chiral centers were introduced into the molecule, for example, through hydroxylation or other modifications of the alkyl chain, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for determining the absolute configuration of the resulting stereoisomers. univ-amu.frnih.gov

ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, providing information about the stereochemistry of molecules containing chromophores. nih.gov VCD, the infrared analogue of ECD, provides stereochemical information based on the vibrational transitions of the molecule. The combination of experimental ECD and VCD spectra with quantum chemical calculations allows for the unambiguous assignment of the absolute configuration of chiral molecules. nih.gov

Computational Approaches to Conformational Analysis and Spectroscopic Property Prediction

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the spectroscopic properties and analyzing the conformational landscape of this compound. nih.gov Using methods such as Density Functional Theory (DFT), it is possible to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.

Predict NMR chemical shifts: Calculate the expected ¹H and ¹³C chemical shifts, which can be compared with experimental data for structural validation.

Simulate vibrational spectra: Generate theoretical IR and Raman spectra to aid in the assignment of experimental bands.

Analyze conformational flexibility: The long alkyl chain of this compound allows for significant conformational freedom. Computational methods can be used to explore the different possible conformations and their relative energies.

These computational approaches are invaluable for complementing experimental data and providing a deeper understanding of the structure and properties of this compound at the molecular level.

Molecular Interactions and Biochemical Pathway Investigations in Preclinical Research Models

Enzymatic Biotransformation and Hydrolysis Studies in Isolated Enzyme Systems and Cell-Free Extracts

The primary enzymatic transformation anticipated for icosanoic acid iodomethyl ester in biological systems is hydrolysis, catalyzed by esterases, to yield icosanoic acid and iodomethanol. The kinetics of this hydrolysis are crucial for its application as a research probe, determining its stability and the rate of release of the parent fatty acid.

In research settings, the hydrolysis kinetics would likely be studied using isolated esterases or cell-free extracts. The Michaelis-Menten kinetic model is often employed to characterize such reactions. Based on studies of other fatty acid esters, it is expected that the rate of hydrolysis would be influenced by the concentration of the ester, the specific type of esterase, and the presence of any inhibitors. For instance, studies on the hydrolysis of other esters have shown a range of kinetic parameters that are dependent on the enzyme source and substrate structure. nih.gov

A hypothetical kinetic profile for the esterase-mediated hydrolysis of this compound is presented below. It is important to note that these values are illustrative and would need to be determined experimentally.

| Kinetic Parameter | Hypothetical Value | Significance in Research |

| Michaelis Constant (Km) | Low to moderate µM range | Indicates the concentration at which the enzyme is half-saturated; a lower Km suggests a higher affinity of the esterase for the substrate. |

| Maximum Velocity (Vmax) | Dependent on enzyme concentration | Represents the maximum rate of hydrolysis under saturating substrate conditions. |

| Catalytic Efficiency (kcat/Km) | High | Reflects the overall efficiency of the enzyme in converting the substrate to product. |

The primary biotransformation products of this compound hydrolysis are predicted to be icosanoic acid and iodomethanol. Icosanoic acid, a naturally occurring 20-carbon saturated fatty acid, would then be available to enter endogenous metabolic pathways. wikipedia.orgnih.gov

Further biotransformation of icosanoic acid could involve:

β-oxidation: The sequential breakdown of the fatty acid into acetyl-CoA units in the mitochondria.

Elongation: The extension of the carbon chain to form longer fatty acids.

Desaturation: The introduction of double bonds to create unsaturated fatty acids.

Incorporation into complex lipids: Esterification into triglycerides, phospholipids (B1166683), and cholesterol esters for storage or structural purposes.

The iodomethanol moiety would likely undergo further metabolism, potentially involving conjugation and excretion pathways. The characterization of these products in a research setting would typically involve techniques such as mass spectrometry and chromatography to identify and quantify the metabolites in various biological samples.

Interaction with Lipid Transport and Metabolic Proteins in Research Systems

The transport and metabolic fate of this compound and its primary metabolite, icosanoic acid, are expected to be mediated by interactions with various proteins involved in lipid homeostasis.

In the bloodstream, long-chain fatty acids and their derivatives are predominantly transported bound to serum albumin and lipoproteins. It is highly probable that this compound would exhibit significant binding to serum albumin, which has multiple binding sites for fatty acids. nih.govnih.gov This binding is critical for its solubility in the aqueous environment of the blood and for its distribution to various tissues.

Binding studies, often conducted using techniques like equilibrium dialysis, fluorescence spectroscopy, or surface plasmon resonance, would be essential to determine the affinity and capacity of albumin and lipoprotein binding. The extent of this binding would be a key determinant of the compound's biodistribution and availability for cellular uptake.

Once it reaches the vicinity of a cell, the uptake of this compound or its hydrolyzed product, icosanoic acid, is likely to occur through mechanisms similar to other long-chain fatty acids. This process can involve both passive diffusion across the cell membrane and protein-facilitated transport. nih.govnih.gov

Upon entering the cell, icosanoic acid would be rapidly activated to its coenzyme A (CoA) derivative, icosanoyl-CoA. This activation traps the fatty acid inside the cell and primes it for various metabolic fates, including: nih.gov

Energy Production: Transport into the mitochondria for β-oxidation.

Lipid Synthesis: Incorporation into triglycerides and stored in lipid droplets. nih.govnih.gov

Signaling Pathways: Potential modulation of signaling cascades, as has been observed with other fatty acids. nih.govnih.govnih.gov

The iodomethyl ester form may influence the rate and mechanism of uptake compared to the free fatty acid, a factor that would be a key area of investigation in model cell systems like adipocytes or hepatocytes.

Subcellular Localization and Intracellular Distribution Studies in Cultured Cell Lines (as a research probe)

The iodinated nature of this compound makes it a potential candidate for use as a research probe to trace the subcellular localization and distribution of long-chain fatty acids. The iodine atom can be a useful tag for imaging techniques.

Following cellular uptake, it is anticipated that the compound or its metabolites would localize to specific organelles depending on the metabolic state of the cell. Key sites of localization would likely include:

Lipid Droplets: As a primary site for the storage of neutral lipids, a significant fraction of the incorporated icosanoic acid would be expected to be found here, esterified into triglycerides.

Mitochondria: The site of β-oxidation, where the fatty acid would be transported for energy production.

Endoplasmic Reticulum: The location of enzymes involved in fatty acid activation, elongation, desaturation, and the synthesis of complex lipids.

Cell Membranes: Incorporation into phospholipids to become a structural component of cellular membranes.

To visualize its intracellular journey, researchers could employ techniques such as fluorescence microscopy (if a fluorescent tag is incorporated alongside or instead of iodine) or more advanced imaging modalities capable of detecting the iodine atom.

| Subcellular Organelle | Expected Role in Icosanoic Acid Metabolism |

| Lipid Droplets | Storage as triglycerides |

| Mitochondria | β-oxidation for energy |

| Endoplasmic Reticulum | Activation, elongation, desaturation, and complex lipid synthesis |

| Cell Membranes | Structural component as phospholipids |

Investigations into Molecular Mechanisms of Action within Defined Biological Systems

There is no available research detailing the specific molecular mechanisms of action of this compound. Studies on enzyme inhibition or receptor modulation using this compound as a research tool have not been published in the available scientific literature.

While research exists on the broader class of fatty acids and their derivatives, these findings are not specific to the iodomethyl ester of icosanoic acid. For example:

Certain fatty acids and their derivatives can act as inhibitors of enzymes involved in icosanoid production from arachidonic acid, such as cyclooxygenase and acyl-CoA synthetase. nih.govcapes.gov.br

Fatty acids can also modulate the activity of receptors like the N-methyl-D-aspartate (NMDA) receptors, with some acting as inhibitors and others as potentiators. nih.gov

The endocannabinoid system, which plays a role in food intake and metabolism, can be modulated by dietary fats, as endocannabinoids themselves are products of fatty acids. nih.gov

Studies have also explored the inhibitory potential of other fatty acids, such as n-hexadecanoic acid and oleic acid, against enzymes like α-amylase and acetylcholinesterase. nih.gov

However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound. The introduction of the iodomethyl group would significantly alter the chemical properties of the parent icosanoic acid, and its biological activity would require specific investigation.

Given the lack of data, no detailed research findings or data tables on the molecular interactions and biochemical pathway investigations of this compound can be provided.

Applications of Icosanoic Acid Iodomethyl Ester in Advanced Biomedical Research Methodologies

Development as a Radiotracer for Molecular Imaging Research (e.g., PET and SPECT Research Applications)

The presence of iodine in the icosanoic acid iodomethyl ester molecule makes it suitable for radiolabeling with radioactive isotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I. This would enable its use as a radiotracer in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. These imaging modalities allow for the non-invasive visualization and quantification of biochemical processes in vivo.

Preclinical studies in animal models are crucial for characterizing the behavior of a potential new radiotracer. For an agent like radioiodinated this compound, these studies would involve administering the compound to animals, such as rats or mice, and monitoring its distribution throughout the body over time. Key parameters that would be assessed include its uptake in various organs, its clearance rate from the blood, and its metabolic fate. This information is vital for determining the optimal time for imaging after injection and for assessing the tracer's suitability for imaging specific organs or tissues, such as the heart, liver, or tumors, which exhibit high fatty acid metabolism.

Following initial biodistribution studies, the target specificity of radioiodinated this compound would be evaluated. This involves determining whether the tracer accumulates in the intended target tissue and whether this accumulation reflects a specific biological process, such as fatty acid uptake and utilization. For example, in cardiac imaging research, studies would compare its uptake in a healthy myocardium with that in an ischemic region to assess its ability to detect changes in fatty acid metabolism associated with heart disease. The dynamics of the imaging signal, including the rate of uptake and washout, would provide further insights into the underlying metabolic processes.

Utilization as a Biochemical Probe for Lipid Metabolism Pathway Tracing

Beyond its potential in molecular imaging, the structure of this compound makes it a candidate for use as a biochemical probe to trace the intricate pathways of lipid metabolism. By modifying the ester with a detectable tag, such as a fluorescent group or a stable isotope, researchers could track its journey within cells.

Once introduced to a cellular system, a tagged version of this compound could be monitored to observe how it is taken up by cells and incorporated into various lipid species, such as triglycerides, phospholipids (B1166683), and cholesterol esters. This would provide valuable information on the dynamics of lipid synthesis and membrane remodeling in different cell types and under various experimental conditions. Mass spectrometry-based lipidomics would be a key analytical technique in these investigations.

Lipid droplets are cellular organelles responsible for storing neutral lipids. The dynamics of their formation, growth, and breakdown are fundamental to cellular energy homeostasis. A fluorescently labeled this compound could be used in live-cell imaging studies to visualize the incorporation of fatty acids into lipid droplets in real-time. This would enable researchers to study the mechanisms of lipid droplet biogenesis and the factors that regulate lipid storage and mobilization within cells.

Integration into Novel Biomaterials and Functionalized Surfaces for Research Tools

The integration of specific chemical moieties onto surfaces is a cornerstone of modern biomaterial science, aiming to create research tools with tailored properties. nih.govnih.gov In principle, a long-chain fatty acid derivative like this compound could be used to create highly lipophilic or hydrophobic surfaces. Such surfaces are valuable in a variety of research contexts, including the study of protein adsorption, cell adhesion, and the formation of lipid bilayers.

The iodomethyl group could potentially serve as a reactive handle for covalent attachment to surfaces or for further chemical modification. However, no published research explicitly details the use of this compound for these purposes. The development of novel biomaterials is an active area of research, with a focus on creating materials that can mimic the natural cellular environment. nih.govnih.gov

Exploration as a Component in Advanced Drug Delivery System Research (e.g., as a lipophilic moiety, not drug efficacy)

Advanced drug delivery systems often employ lipophilic molecules to enhance the encapsulation and transport of hydrophobic drugs. nih.govmdpi.combohrium.com The long hydrocarbon chain of icosanoic acid makes it an ideal candidate for incorporation into lipid-based drug delivery vehicles such as liposomes, solid lipid nanoparticles, or nanoemulsions. mdpi.comdovepress.com

The ester linkage and the iodomethyl group could offer specific advantages in the design of these systems. For instance, the lipophilicity of the icosanoyl chain would drive its incorporation into the lipid core of a nanoparticle, while the iodomethyl group might be explored for specific interactions or as a site for attaching other molecules. nih.gov Research in this area is focused on improving the stability, drug-loading capacity, and release profiles of nanocarriers. nih.govbohrium.com While the use of various lipophilic compounds is widespread, the specific application of this compound in this context has not been reported.

Computational Chemistry and Molecular Modeling of Icosanoic Acid Iodomethyl Ester

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of fatty acid esters. For a molecule like icosanoic acid iodomethyl ester, these calculations can predict fundamental parameters that govern its chemical behavior.

The electronic structure is characterized by the distribution of electron density, which can be visualized through molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity.

Reactivity descriptors, such as chemical hardness, softness, electronegativity, and chemical potential, can be derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's susceptibility to chemical reactions. For instance, chemical hardness and softness are related to the stability of the molecule, with harder molecules being less reactive.

Spectroscopic parameters, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, can also be predicted with a high degree of accuracy using quantum chemical methods. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Table 1: Predicted Electronic Properties of a Representative Long-Chain Saturated Fatty Acid Ester

| Parameter | Predicted Value | Significance |

| HOMO Energy | Approx. -7.5 eV | Electron-donating capability |

| LUMO Energy | Approx. 0.3 eV | Electron-accepting capability |

| HOMO-LUMO Gap | Approx. 7.8 eV | Chemical stability and reactivity |

| Dipole Moment | Approx. 1.3 Debye | Polarity and intermolecular interactions |

Molecular Dynamics Simulations for Conformational Space Exploration and Membrane Interaction Modeling

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with biological membranes.

Conformational Space Exploration: The long aliphatic chain of this compound can adopt a multitude of conformations. MD simulations can explore this vast conformational space by simulating the molecule's movements over time, taking into account the interactions between its atoms. This allows for the identification of the most stable (lowest energy) conformations and the dynamics of transitions between different conformational states. Such studies are crucial for understanding how the molecule's shape influences its biological activity.

Membrane Interaction Modeling: As a lipid-like molecule, this compound is expected to interact with cell membranes. MD simulations can model these interactions with atomic-level detail. By placing the molecule in a simulated lipid bilayer, researchers can observe how it partitions into the membrane, its preferred orientation and location within the bilayer, and its effect on membrane properties such as fluidity and thickness. These simulations have shown that long-chain fatty acids can integrate into the lipid bilayer, with the polar head group positioned near the water-membrane interface and the hydrophobic tail extending into the membrane core. The presence of such molecules can alter the packing of lipid molecules, potentially affecting the function of membrane-embedded proteins.

Ligand-Protein Docking Studies for Identifying Potential Research Targets and Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be employed to identify potential protein targets and to elucidate the specific interactions that stabilize the ligand-protein complex.

Identifying Potential Research Targets: By screening this compound against a library of protein structures, it is possible to identify proteins to which it may bind with high affinity. This can provide valuable leads for experimental research. Proteins that are known to bind fatty acids, such as fatty acid-binding proteins (FABPs), serum albumin, and certain enzymes and receptors, are primary candidates for such studies. For instance, methyl arachidate has been identified as an inhibitor of leukotriene A4 hydrolase (LTA4H) nih.gov.

Elucidating Binding Modes: Once a potential protein target is identified, docking can reveal the most likely binding pose of the ligand within the protein's binding site. This includes the conformation of the ligand and its orientation relative to the protein's amino acid residues. The analysis of the docked complex can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. This information is critical for understanding the molecular basis of the ligand's biological activity and for designing more potent and selective analogs. Studies on the binding of arachidonic acid to human serum albumin have revealed specific interactions within the protein's subdomains researchgate.net.

Table 2: Potential Protein Targets for this compound and Key Interacting Residues

| Protein Target | Potential Interacting Residues | Type of Interaction |

| Fatty Acid-Binding Proteins (FABPs) | Arginine, Tyrosine, Phenylalanine | Hydrogen bonding, Hydrophobic |

| Human Serum Albumin (HSA) | Arginine, Lysine, Tyrosine | Electrostatic, Hydrogen bonding |

| Cyclooxygenases (COX) | Arginine, Serine, Tyrosine | Hydrogen bonding, van der Waals |

| Leukotriene A4 Hydrolase (LTA4H) | Zinc-binding residues, Hydrophobic pocket | Coordination, Hydrophobic |

In Silico Prediction of Physicochemical Parameters Relevant to Biological Research

In silico methods are widely used to predict the physicochemical properties of molecules, which are crucial for assessing their potential as research tools or therapeutic agents. For this compound, key parameters such as lipophilicity and polar surface area can be estimated using various computational models.

Lipophilicity: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. A higher logP value indicates greater lipid solubility. For long-chain fatty acid esters, the logP is expected to be high due to the long hydrocarbon tail. Computational tools can predict logP based on the molecule's structure, providing a rapid assessment of its likely behavior in biological systems.

Polar Surface Area (PSA): The polar surface area is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. PSA is a good predictor of a molecule's ability to permeate cell membranes. Molecules with a lower PSA tend to be more membrane-permeable. For an ester like this compound, the PSA is primarily determined by the ester group.

Table 3: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Predicted LogP | Predicted PSA (Ų) |

| Icosanoic Acid | C20H40O2 | ~8.5 | ~37.3 |

| Methyl Eicosanoate | C21H42O2 | ~9.0 | ~26.3 |

| This compound | C21H41IO2 | ~9.5 (estimated) | ~26.3 (estimated) |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Designing Advanced Research Probes

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. These approaches are invaluable for the rational design of novel research probes with enhanced potency, selectivity, and desired physicochemical properties.

SAR Studies: SAR involves systematically modifying the structure of a molecule and observing the effect of these changes on its biological activity. For this compound, SAR studies could involve altering the length of the fatty acid chain, modifying the ester group, or introducing other functional groups. For example, studies on other fatty acids have shown that chain length and the degree of unsaturation can significantly impact their biological effects nih.gov. By identifying the structural features that are critical for activity, researchers can design more effective molecules.

QSAR Modeling: QSAR takes a quantitative approach by developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors (numerical representations of chemical structure) to predict the activity of new, untested compounds. For designing research probes based on the this compound scaffold, a QSAR model could be developed using a set of synthesized analogs and their experimentally determined activities. The model could then be used to predict the activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. QSAR models have been successfully applied to predict the antimicrobial activity of fatty acids and their derivatives nih.gov.

The ultimate goal of these modeling efforts is to design advanced research probes, such as fluorescently labeled or biotinylated derivatives of this compound, that can be used to study lipid metabolism, protein-lipid interactions, and other biological processes with high precision.

Analytical Methodologies for Detection and Quantification in Research Settings

Chromatographic Techniques for Quantitative Analysis in Complex Biological Matrices

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstones for the quantitative analysis of fatty acid esters like icosanoic acid iodomethyl ester in research samples.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust and frequently used method for fatty acid analysis. nih.gov For this compound, which is already an ester, direct analysis is possible, though a transesterification step is common in broader fatty acid profiling to convert all fatty acids in a sample to their methyl esters (FAMEs). nih.govjfda-online.com

Sample Preparation: The process typically begins with lipid extraction from the biological matrix (e.g., plasma, tissue homogenate) using methods like Folch or Bligh and Dyer extractions. jfda-online.com This is followed by a derivatization step, often using reagents like boron trifluoride (BF₃) in methanol (B129727), to convert free fatty acids to FAMEs, ensuring all fatty acids are in a volatile form suitable for GC analysis. jfda-online.com

Analysis: The FAMEs are separated on a capillary column, often a polar one like those coated with a cyano- or free fatty acid phase, which allows for separation based on chain length and degree of unsaturation. nih.govnih.gov The separated compounds then enter the mass spectrometer, which provides both identification based on the mass spectrum and quantification, frequently using selected ion monitoring (SIM) for enhanced sensitivity. nih.govnih.gov This approach can achieve limits of detection in the low femtomol range. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has become a vital tool for lipidomics, offering high sensitivity and specificity for a wide range of lipids, including long-chain fatty acids. chromatographyonline.comcreative-proteomics.com This technique is particularly advantageous for analyzing complex biological samples where minimal sample preparation is desired.

Sample Preparation: A common approach involves a simple protein precipitation and lipid extraction, sometimes using solid-phase extraction (SPE) to isolate specific lipid classes and reduce matrix effects. chromatographyonline.comnih.gov

Analysis: Reversed-phase liquid chromatography is typically employed to separate fatty acids based on their hydrophobicity. The eluent is then introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. creative-proteomics.comacs.org Quantification is achieved using multiple reaction monitoring (MRM), which offers exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. chromatographyonline.com Isotope-labeled internal standards, such as deuterated versions of the analyte, are crucial for accurate quantification by correcting for matrix effects and variations in instrument response. nih.govlipidmaps.org

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis. |

| Derivatization | Often required (transesterification to FAMEs). jfda-online.com | Not always necessary, but can be used to improve ionization. nih.gov |

| Typical Application | Broad profiling of total fatty acid composition. nih.gov | Targeted quantification of specific lipids and lipid classes in complex mixtures. chromatographyonline.com |

| Sensitivity | High (low femtomol range). nih.gov | Very high (sub-femtomol to attomol range). |

| Throughput | Moderate, with run times typically around 15-30 minutes. nih.gov | High, with modern UHPLC methods enabling run times under 10 minutes. acs.org |

Radiometric Detection and Imaging Methods for Radiolabeled Analogs

To study the in vivo behavior and metabolic fate of icosanoic acid, its iodomethyl ester can be synthesized using a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This allows for highly sensitive detection and imaging in biological samples and preclinical models.

Radioiodinated fatty acids have a history of use as imaging agents, particularly for myocardial metabolism. nih.goviaea.org The choice of isotope depends on the application: ¹²³I is suitable for in vivo imaging with Single-Photon Emission Computed Tomography (SPECT) due to its favorable gamma emission energy and half-life, while ¹²⁵I is often used for in vitro assays and autoradiography due to its longer half-life and lower energy emissions. nih.govnih.gov

Detection in Biological Samples: Following administration of the radiolabeled ester to a preclinical model, tissues and fluids can be collected. The amount of radioactivity in these samples is quantified using a gamma counter. To distinguish the intact ester from its metabolites, lipid extracts can be separated by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with subsequent radiometric detection of the separated components. Studies with other long-chain fatty acids have shown this approach can differentiate between the original fatty acid and its metabolic products, such as those incorporated into triglycerides. iaea.org

Preclinical Imaging: SPECT or Positron Emission Tomography (PET) can be used for non-invasive, whole-body imaging in animal models. plos.orgnih.gov SPECT imaging with ¹²³I-labeled fatty acid analogs has been used to assess myocardial fatty acid metabolism. worktribe.com This allows for the dynamic tracking of the compound's uptake, distribution, and clearance from various organs over time. For instance, radioiodinated esters have been used to visualize their localization in hepatocellular carcinoma. nih.gov

Development of Novel Spectrophotometric and Fluorometric Assays for Indirect Detection

While direct detection of a non-chromophoric molecule like this compound via spectrophotometry is not feasible, indirect assays can be developed for high-throughput screening in research studies. These methods typically rely on enzymatic reactions that produce a measurable colored or fluorescent product.

Spectrophotometric Assays: One approach involves a coupled enzymatic reaction. For instance, the ester could first be hydrolyzed by a lipase (B570770) or esterase to release icosanoic acid. The free fatty acid can then be quantified using a downstream reaction. A known method involves the enzymatic conversion of the free fatty acid to acyl-CoA, followed by oxidation by acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). nih.gov The H₂O₂ can then be measured spectrophotometrically by its reaction with a chromogenic substrate, such as a mixture of Ti(IV) and 4-(2-pyridylazo)resorcinol, which forms a colored complex. nih.gov This type of assay can be adapted to a microplate format for screening purposes. nih.gov Infrared spectrophotometry is another method that can determine fatty acid composition without the need for harsh chemical solvents. hunterlab.com

Fluorometric Assays: Similar to spectrophotometric methods, fluorometric assays offer higher sensitivity. The H₂O₂ produced from the enzymatic oxidation of the fatty acid can be detected using highly sensitive fluorescent probes like Amplex Red. In the presence of horseradish peroxidase, Amplex Red reacts with H₂O₂ to produce the highly fluorescent compound resorufin. nih.gov This allows for the quantification of free fatty acids released from the ester, with detection limits significantly lower than colorimetric methods.

Microscopy-Based Techniques for Subcellular Localization and Tracking

To visualize the uptake and intracellular trafficking of icosanoic acid, fluorescently labeled analogs are indispensable tools for live-cell imaging.

Fluorescent Analogs: Instead of an iodomethyl ester, a fluorescent probe is attached to the icosanoic acid molecule. BODIPY (boron-dipyrromethene) dyes are commonly used for this purpose as they are bright, photostable, and their fluorescence is less sensitive to the environmental polarity. thermofisher.com A long-chain fatty acid like icosanoic acid can be labeled with a BODIPY fluorophore (e.g., BODIPY FL C₁₆, a 16-carbon analog). biorxiv.orgnih.gov These fluorescent fatty acid analogs are taken up by cells via fatty acid transport proteins and are metabolized, allowing for the tracking of their incorporation into cellular structures. biorxiv.org

Fluorescence Microscopy: Live cells are incubated with the fluorescent fatty acid analog and then imaged using confocal fluorescence microscopy. This technique allows for optical sectioning of the cell, providing high-resolution images of the probe's distribution. Researchers have used this method to show that fluorescent fatty acid analogs co-localize with specific organelles like the endoplasmic reticulum, mitochondria, and lipid droplets. nih.gov Advanced microscopy techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can be used to specifically visualize processes at the cell membrane, while Fluorescence Correlation Spectroscopy (FCS) can provide quantitative data on diffusion dynamics and concentrations within specific subcellular compartments. nih.gov Another approach involves labeling the fatty acid with a non-native element, like bromine, and using scanning X-ray fluorescence microscopy (SXFM) for high-resolution imaging at the organelle level. osaka-u.ac.jpnih.govresearchgate.net

Hyphenated Techniques for Comprehensive Metabolomic and Lipidomic Profiling

To understand the broader impact of this compound on cellular metabolism, comprehensive profiling using hyphenated techniques is employed. These methods combine a separation technique with mass spectrometry to analyze a wide array of metabolites simultaneously. omicsonline.orglongdom.org

Lipidomic Profiling: In a lipidomics study, the goal is to quantify the changes in a large number of lipid species in response to a stimulus. A cell or organism model would be exposed to this compound, and lipid extracts would be analyzed by LC-MS/MS or, in some cases, ultrahigh-performance supercritical fluid chromatography-mass spectrometry (UHPSFC-MS). acs.org This would reveal how the exogenous fatty acid ester alters the endogenous lipid profile, for example, by being incorporated into various classes of complex lipids like phospholipids (B1166683), triglycerides, or sphingolipids. nih.govnih.gov

Table 2: Summary of Analytical Methodologies for this compound Research

| Methodology | Primary Application | Key Information Provided | Example Analog/Probe |

|---|---|---|---|

| GC-MS | Quantitative analysis of total fatty acid profile. | Absolute or relative amounts of fatty acid esters. nih.gov | Icosanoic acid methyl ester (as part of FAMEs). |

| LC-MS/MS | Targeted, high-sensitivity quantification. | Precise concentration in complex biological matrices. chromatographyonline.com | This compound. |

| Radiometric Detection/Imaging (SPECT/PET) | In vivo tracking and metabolic fate. | Organ distribution, uptake, and clearance dynamics. plos.org | ¹²³I-Icosanoic acid iodomethyl ester. |

| Fluorometric Assays | Indirect, high-throughput quantification. | Enzyme activity or concentration via a fluorescent product. nih.gov | N/A (measures product of enzymatic reaction). |

| Fluorescence Microscopy | Subcellular localization and trafficking. | Real-time visualization within live cells. nih.gov | BODIPY-labeled icosanoic acid. |

| Hyphenated Profiling (Lipidomics) | Comprehensive analysis of metabolic impact. | Global changes in the lipidome and other metabolites. nih.gov | This compound (as a perturbing agent). |

Future Research Directions and Emerging Areas for Icosanoic Acid Iodomethyl Ester

Design and Synthesis of Advanced Derivatizations for Enhanced Research Utility

The presence of an iodomethyl ester group in icosanoic acid iodomethyl ester makes it a prime candidate for a range of chemical modifications. The carbon-iodine bond is relatively weak, rendering the iodine atom a good leaving group for nucleophilic substitution reactions. libretexts.orgbyjus.com This inherent reactivity opens the door to the synthesis of a diverse library of icosanoic acid derivatives, each tailored for specific research purposes.

Future synthetic efforts will likely focus on reacting this compound with a variety of nucleophiles to create novel molecular probes. For instance, reaction with fluorescent dyes containing amine or thiol groups could yield probes for imaging lipid trafficking and localization within cells. Similarly, conjugation with biotin (B1667282) would enable the isolation and identification of proteins that interact with icosanoic acid through pull-down assays. nih.gov The development of such derivatizations is crucial for expanding the utility of icosanoic acid as a research tool.

A key challenge in this area will be to optimize reaction conditions to ensure high yields and purity of the desired derivatives, while minimizing side reactions. The long alkyl chain of icosanoic acid may present solubility challenges in certain reaction media, necessitating the exploration of novel solvent systems or phase-transfer catalysis.

| Potential Nucleophile | Resulting Derivative | Potential Research Application |

| Amine-containing fluorophore | Fluorescently-labeled icosanoate | Live-cell imaging of fatty acid uptake and metabolism |

| Thiol-containing biotin | Biotinylated icosanoate | Affinity-based purification of fatty acid binding proteins |

| Azide-containing molecule | Azide-tagged icosanoate | Bioorthogonal chemistry applications, such as click reactions |

| Amino acid (e.g., lysine) | Icosanoyl-amino acid conjugate | Studying fatty acylation of proteins |

Integration with High-Throughput Screening Platforms for Identifying Novel Research Targets

High-throughput screening (HTS) platforms are powerful tools for identifying new bioactive compounds and their cellular targets. nih.gov The development of this compound derivatives suitable for HTS could accelerate the discovery of novel proteins and pathways regulated by long-chain saturated fatty acids.

A promising future direction involves the creation of icosanoic acid-based probes for fluorescence polarization or FRET-based HTS assays. For example, a fluorescently labeled icosanoic acid derivative could be used to screen large compound libraries for inhibitors of fatty acid binding proteins. In such an assay, the displacement of the fluorescent probe from its target protein by a small molecule inhibitor would result in a measurable change in the fluorescence signal.

Furthermore, this compound itself could be used in HTS to identify enzymes that are involved in its metabolism or that can utilize it as a substrate for post-translational modification of proteins. The development of sensitive and robust HTS assays will be critical for realizing the full potential of this compound in target discovery.

| HTS Assay Type | Probe Design Principle | Potential Research Target |

| Fluorescence Polarization | Fluorescently-labeled icosanoate | Fatty acid binding proteins |

| FRET-based Assay | Donor-acceptor pair on probe and target | Enzymes involved in fatty acid metabolism |

| Enzyme Activity Screen | This compound as substrate | Acyltransferases, deacylases |

Exploration of Multimodal Research Probes Incorporating this compound

Multimodal probes, which combine different imaging or detection modalities into a single molecule, offer significant advantages for in-depth biological studies. acs.org The derivatizable nature of this compound makes it an ideal scaffold for the construction of such probes.

Future research could focus on synthesizing multimodal probes that incorporate, for example, a fluorescent reporter for optical imaging, a paramagnetic metal chelate for magnetic resonance imaging (MRI), and a radioisotope for positron emission tomography (PET). Such a probe would allow for the simultaneous visualization of icosanoic acid distribution and metabolism at different spatial and temporal scales, from the subcellular to the whole-organism level.

The synthesis of these complex molecules will require sophisticated chemical strategies, including orthogonal protection and ligation chemistries. The resulting multimodal probes could provide unprecedented insights into the roles of long-chain saturated fatty acids in health and disease.

Computational Design and Rational Development of Next-Generation Analogs for Specific Research Applications

Computational modeling and simulation are becoming indispensable tools in the design of new chemical probes. nih.govnih.govspringernature.com In the context of this compound, computational approaches can be used to predict the binding affinity and selectivity of its derivatives for specific protein targets.

By performing molecular docking and dynamics simulations, researchers can virtually screen libraries of potential derivatives and prioritize the most promising candidates for synthesis. digitellinc.com This rational design approach can significantly reduce the time and cost associated with probe development. For example, computational methods could be used to design icosanoic acid analogs with enhanced binding to a particular fatty acid-binding protein or with improved cell permeability.

The integration of computational design with experimental validation will be key to developing the next generation of highly specific and potent research tools based on the icosanoic acid scaffold.

| Computational Method | Application to Icosanoic Acid Analogs | Desired Outcome |

| Molecular Docking | Predict binding modes and affinities to target proteins. | Prioritize analogs with high predicted affinity. |

| Molecular Dynamics | Simulate the dynamic behavior of the analog-protein complex. | Assess the stability of the interaction over time. |

| QSAR Modeling | Relate chemical structure to biological activity. | Identify key structural features for optimal activity. |

Interdisciplinary Research Opportunities with Nanotechnology and Advanced Materials Science for Research Tools

The interface of biology with nanotechnology and materials science offers exciting new avenues for the application of this compound. nih.govdiva-portal.orggoogle.com The long, hydrophobic tail of icosanoic acid makes it well-suited for incorporation into lipid-based nanostructures, such as liposomes and solid lipid nanoparticles. precigenome.comgoogle.com

Future research could explore the use of this compound as a functional component of these nanoparticles. For example, the reactive iodomethyl ester group could be used to attach targeting ligands, such as antibodies or peptides, to the surface of the nanoparticles, enabling their specific delivery to certain cell types or tissues. youtube.com Furthermore, the incorporation of icosanoic acid derivatives into advanced materials could lead to the development of novel biosensors or drug delivery systems.

The synergy between the chemical reactivity of the iodomethyl ester and the self-assembly properties of the icosanoic acid backbone opens up a wide range of possibilities for creating innovative research tools and functional materials.

Q & A

Q. What are the primary synthetic routes for preparing icosanoic acid iodomethyl ester in laboratory settings?

this compound can be synthesized via iodomethylation of icosanoic acid derivatives or esterification with iodomethanol. A validated approach involves self-condensing polymerization of iodomethyl-containing precursors (e.g., p-(iodomethyl)styrene), followed by controlled esterification with icosanoic acid . Alternative methods include nucleophilic substitution using iodomethane (CH₃I) and icosanoic acid under basic conditions, with isotopic purity monitored via δ²H and δ¹³C analysis .

Q. Which analytical techniques are critical for characterizing this compound?

Isotope Ratio Mass Spectrometry (IRMS) is essential for quantifying δ²H and δ¹³C values, which vary significantly between batches (e.g., δ²H ranges from -195.5‰ to +505.5‰ in methyl/ethyl esters) . Complementary techniques include NMR for structural confirmation (e.g., distinguishing iodomethyl groups from other alkyl chains) and GC-MS for purity assessment. Calibration with certified reference materials (e.g., USGS70–72) ensures accuracy .

Q. How can researchers ensure reproducibility in synthesizing isotopically labeled this compound?

Standardize reaction conditions (temperature, solvent, catalyst) and use high-purity reagents (e.g., CH₃I with δ²H = -95.6‰ ±1.2‰) . Batch variability can be minimized by adhering to protocols from isotopic databases (e.g., IAEA or USGS) and validating each synthesis step via IRMS .

Advanced Research Questions

Q. What mechanisms explain isotopic discrepancies (e.g., δ¹³C) between this compound derivatives?

Variations arise from differences in esterification pathways and isotopic fractionation during synthesis. For example, methyl esters (e.g., USGS71: δ¹³C = -10.50‰) exhibit distinct δ¹³C profiles compared to ethyl esters (e.g., δ¹³C = -24.80‰) due to kinetic isotope effects in bond cleavage/formation . Advanced modeling of thermodynamic equilibria and kinetic parameters can resolve these discrepancies .

Q. How can researchers account for batch-to-batch variability in δ²H and δ¹³C values during isotopic labeling experiments?

Implement internal standards (e.g., USGS76 methyl heptadecanoate: δ²H = -210.8‰) to normalize measurements . Use multi-point calibration curves and statistical tools (e.g., ANOVA) to assess variability. For longitudinal studies, source reagents from a single batch and document isotopic signatures in metadata .

Q. What strategies optimize the use of this compound in lipidomics or metabolic tracer studies?

Design dual-isotope experiments (e.g., ²H/¹³C labeling) to track metabolic pathways. For example, δ²H-enriched iodomethyl esters (e.g., +348.3‰ in USGS72) can distinguish exogenous lipid incorporation from endogenous sources in cell membranes . Pair with LC-MS/MS for high-sensitivity detection of tracer metabolites .

Q. How do structural modifications (e.g., alkyl chain length) in iodomethyl esters influence their biochemical stability?

Compare hydrolysis rates of this compound (C20 chain) with shorter-chain analogs (e.g., ethyl myristate, C14:0). Longer chains exhibit slower enzymatic degradation due to steric hindrance, as shown in studies using δ¹³C-labeled esters (-29.13‰ for C14:0 vs. -24.80‰ for C20:0) .

Methodological Guidelines

- Experimental Design : Use case-control setups for isotopic studies, with triplicate measurements to address variability .

- Data Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to differentiate technical noise from biological variability in δ²H/δ¹³C datasets .

- Ethical Compliance : Follow guidelines for handling iodinated compounds (e.g., CH₃I toxicity protocols) and disclose synthesis hazards in appendices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.